
N-benzylheptanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzylheptanamide is an organic compound with the molecular formula C14H21NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is notable for its unique structure, which includes a benzyl group attached to the nitrogen atom of a heptanamide chain. The compound’s CAS number is 55917-07-2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Benzylheptanamide can be synthesized through various methods. One common approach involves the reaction of heptanoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the coupling agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: N-Benzylheptanamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The carbonyl group can be reduced to form the corresponding amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Heptanamine.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Benzylheptanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of amide bond formation and reactivity.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: this compound derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Mecanismo De Acción
The mechanism of action of N-Benzylheptanamide involves its interaction with specific molecular targets. The benzyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The amide bond provides stability and resistance to hydrolysis, making the compound suitable for various applications. Detailed studies on its molecular targets and pathways are ongoing .
Comparación Con Compuestos Similares
N-Benzylbenzamide: Similar structure but with a benzamide instead of a heptanamide chain.
N-Benzylformamide: Contains a formamide group instead of a heptanamide chain.
Uniqueness: N-Benzylheptanamide’s uniqueness lies in its heptanamide chain, which provides distinct chemical properties and reactivity compared to shorter-chain amides. This structural difference can influence its solubility, melting point, and interaction with biological targets .
Propiedades
Número CAS |
55917-07-2 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
N-benzylheptanamide |
InChI |
InChI=1S/C14H21NO/c1-2-3-4-8-11-14(16)15-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,15,16) |
Clave InChI |
SBVDDVZXEJHGHG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


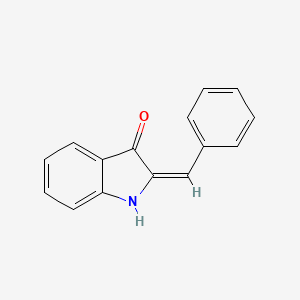
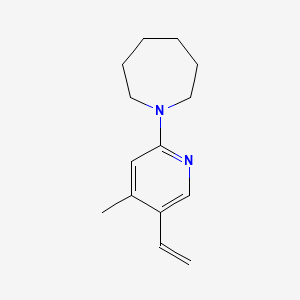


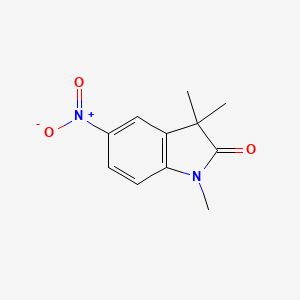

![6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B15068057.png)



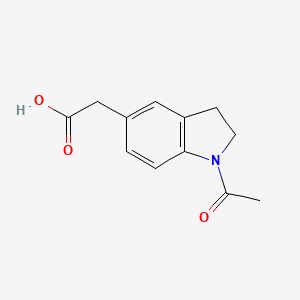

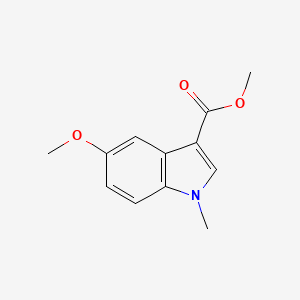
![5-([1,1'-Biphenyl]-4-yl)oxazole](/img/structure/B15068100.png)
